3-methoxy-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)propan-1-one - 2034421-68-4

3-methoxy-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)propan-1-one

Catalog Number: EVT-2975854
CAS Number: 2034421-68-4
Molecular Formula: C16H21N3O2
Molecular Weight: 287.363
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(3-bromo-4-{[1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl]methoxy}phenyl)-N-propyl-1H-benzo[d]imidazol-5-carboximidamide trihydrochloride

  • Compound Description: This compound is a quinoline-benzimidazole hybrid containing a triazole-methyl-phenoxy linker and a bromine substitution on the phenoxy core. It was synthesized and tested for its antiproliferative activity against various cancer cell lines, including HuT78 lymphoma cells []. The compound demonstrated varying levels of cell growth inhibition depending on the cell line and dose applied [].
  • Relevance: This compound, like 3-methoxy-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)propan-1-one, features a benzimidazole moiety. Its structural complexity highlights the potential for diverse substitutions and linker strategies when designing benzimidazole-based compounds for biological activity.

2-((Benzo[d]thiazol-2-1-((benzo[d]thiazol-2-yl)methyl)-3-methyl-1H-pyrazol-5(4H)-one)

  • Compound Description: This compound is a precursor in the synthesis of 1-((benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine derivatives, which were evaluated for their antibacterial activity [].
  • Relevance: Although this compound does not directly contain a benzimidazole, it shares structural similarities with 3-methoxy-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)propan-1-one. Both compounds are built around a central heterocyclic core (pyrazolone in this case), emphasizing the common use of heterocyclic scaffolds in medicinal chemistry research.

Methyl p-(2-phenyl-1-benzimidazolyl)benzoate

  • Relevance: This compound shares the benzimidazole core with 3-methoxy-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)propan-1-one, highlighting the prevalence of this heterocycle in natural products and synthetic compounds. The presence of phenyl and benzoate substituents showcases the potential for further structural elaboration of the benzimidazole core. ,

2-Mercaptobenzoxazole Derivatives

  • Compound Description: This group of compounds was designed and synthesized as potential antimicrobial agents []. Their antimicrobial activity was evaluated against various bacterial and fungal strains, with some compounds showing excellent antifungal activity and good antibacterial activity compared to standard drugs [].
  • Relevance: These derivatives, like 3-methoxy-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)propan-1-one, are heterocyclic compounds with potential medicinal applications. Although the core structure is benzoxazole rather than benzimidazole, the presence of a mercapto group (-SH) at the 2-position highlights a similar substitution pattern that could influence biological activity.

5-((2-((4-fluoro-3-methoxy-5-methylphenyl)amino)-5-methylpyrimidin-4-yl)amino)benzo[d] oxazol-2(3H)-one

  • Compound Description: This compound is a JAK/STAT modulating compound proposed for the treatment of vitiligo []. It is specifically mentioned as a potential therapeutic agent for this skin condition.
  • Relevance: While not directly featuring a benzimidazole core, this compound shares structural similarities with 3-methoxy-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)propan-1-one in terms of its heterocyclic nature and the presence of aromatic rings and nitrogen-containing substituents. This again emphasizes the diversity of heterocyclic scaffolds with potential biological activity.

2-(7-methoxy-4-methylquinazolin-2-yl)guanidine

  • Compound Description: This compound emerged as a potent, irreversible inhibitor of the enzyme myeloperoxidase (MPO) []. It showed an IC50 value of 44 nM, suggesting its potential as a lead for developing new therapeutics for inflammatory diseases [].
  • Relevance: Although structurally different from 3-methoxy-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)propan-1-one, both compounds exemplify the application of nitrogen-containing heterocyclic moieties in drug development. The high potency of this compound in inhibiting MPO emphasizes the importance of exploring diverse heterocyclic scaffolds for targeted biological activity.

1-(1H-benzo[d]imidazol-2-yl)-3-(5-((4-methylpiperazin-1-yl)methyl)-1,3,4 -oxadiazol-2-yl) propan-1-one

  • Compound Description: This compound, a benzimidazole-oxadiazole hybrid, exhibited notable anticancer activity when screened against the National Cancer Institute's 60 cell line panel []. It was identified as a lead compound for further development due to its favorable drug-like properties and predicted oral bioavailability [].
  • Relevance: This compound shares the benzimidazole core with 3-methoxy-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)propan-1-yl)propan-1-one. Additionally, both compounds incorporate a 3-carbon chain attached to the benzimidazole at the 2-position, although with different functional groups. The promising anticancer activity of this compound further highlights the potential of benzimidazole-based compounds as therapeutic agents.

Properties

CAS Number

2034421-68-4

Product Name

3-methoxy-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)propan-1-one

IUPAC Name

3-methoxy-1-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]propan-1-one

Molecular Formula

C16H21N3O2

Molecular Weight

287.363

InChI

InChI=1S/C16H21N3O2/c1-12-17-14-5-3-4-6-15(14)19(12)13-7-9-18(11-13)16(20)8-10-21-2/h3-6,13H,7-11H2,1-2H3

InChI Key

DBFCOIFXFZMEHL-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)CCOC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.